TAS6417

Übersicht

Beschreibung

Zipalertinib ist ein oral verfügbares, differenziertes, irreversibles Epidermal Growth Factor Receptor (EGFR)-Inhibitor. Es wurde in erster Linie zur Behandlung von Patienten mit nicht-kleinzelligem Lungenkrebs entwickelt, die eine EGFR-Exon-20-Insertionsmutation aufweisen . Diese Verbindung zielt selektiv auf Zellen ab, die EGFR-Exon-20-Insertionsmutationen exprimieren, während Zellen, die Wildtyp-EGFR exprimieren, geschont werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Zipalertinib beinhaltet die Schaffung eines neuartigen Pyrrolopyrimidin-Gerüsts, das seine Selektivität für EGFR-Exon-20-Insertionsmutationen verstärkt . Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Synthese mehrere Schritte organischer Reaktionen beinhaltet, darunter nukleophile Substitution und Cyclisierungsreaktionen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Zipalertinib wird wahrscheinlich großtechnische organische Synthesetechniken umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Verfahren würde strenge Qualitätskontrollmaßnahmen beinhalten, um die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zipalertinib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen innerhalb des Moleküls modifizieren und möglicherweise seine Aktivität verändern.

Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen reduzieren, was sich auf die Stabilität und Reaktivität der Verbindung auswirkt.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation hydroxylierte Derivate erzeugen, während Substitutionsreaktionen verschiedene substituierte Pyrrolopyrimidin-Derivate liefern können .

Wissenschaftliche Forschungsanwendungen

Key Features of TAS6417

- Target Specificity : Primarily targets exon 20 insertion mutations in EGFR.

- Covalent Bonding : Forms a covalent bond with specific cysteine residues in the EGFR structure.

- Inhibition Profile : Exhibits a more potent inhibitory effect on mutant forms of EGFR compared to wild-type forms .

Efficacy in Preclinical Models

Research has demonstrated that this compound shows significant anti-tumor activity in various preclinical models. In vitro studies using Ba/F3 cells expressing different EGFR mutations revealed that this compound effectively inhibited cell viability and induced apoptosis through caspase activation. Furthermore, in vivo studies using patient-derived xenograft models indicated substantial tumor regression and improved survival rates .

Summary of Preclinical Findings

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Ba/F3 cells with EGFR mutations | Potent inhibition of cell viability |

| In Vivo | Patient-derived xenograft models | Significant tumor regression and survival benefit |

Clinical Trials

This compound is currently undergoing clinical evaluation to assess its efficacy and safety profile in patients with NSCLC harboring EGFR exon 20 insertion mutations. Early results from ongoing trials indicate promising outcomes, with a favorable tolerability profile compared to other treatments like osimertinib and poziotinib .

Clinical Trial Insights

- Patient Population : Focused on individuals with NSCLC exhibiting exon 20 insertions.

- Outcomes : Preliminary data suggests enhanced anti-tumor activity and manageable side effects.

Case Studies

Several case studies have been documented that highlight the real-world application of this compound in treating patients with resistant NSCLC. One notable case involved a patient who had previously failed multiple lines of therapy but showed significant tumor reduction following treatment with this compound. This underscores the potential of this compound as a viable option for patients who do not respond to conventional therapies .

Notable Case Study Details

| Patient ID | Prior Treatments | Response to this compound | Observations |

|---|---|---|---|

| Patient A | Multiple TKIs | Significant tumor reduction | Improved quality of life reported |

Wirkmechanismus

Zipalertinib exerts its effects by irreversibly binding to the epidermal growth factor receptor, specifically targeting cells with exon 20 insertion mutations . This binding inhibits the receptor’s tyrosine kinase activity, preventing downstream signaling pathways that promote cell proliferation and survival . The compound’s high selectivity for mutant epidermal growth factor receptor over wild-type epidermal growth factor receptor reduces off-target effects and enhances its therapeutic window .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mobocertinib: Zielt auf EGFR-Exon-20-Insertionsmutationen ab, weist jedoch eine andere chemische Struktur und einen anderen Wirkmechanismus auf.

Einzigartigkeit von Zipalertinib

Die Einzigartigkeit von Zipalertinib liegt in seinem neuartigen Pyrrolopyrimidin-Gerüst, das eine verbesserte Selektivität für EGFR-Exon-20-Insertionsmutationen bietet, während Wildtyp-EGFR geschont wird . Diese Selektivität reduziert Nebenwirkungen und verbessert den therapeutischen Index der Verbindung .

Biologische Aktivität

TAS6417, also known as CLN-081, is a novel covalent inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. It has garnered attention due to its selective efficacy against a wide range of EGFR mutations, particularly in non-small cell lung cancer (NSCLC). This article reviews the biological activity of this compound, focusing on its mechanism of action, preclinical and clinical findings, and potential therapeutic applications.

This compound functions as a pan-mutation-selective EGFR tyrosine kinase inhibitor . Unlike first and second-generation EGFR TKIs, which primarily target specific mutations, this compound is designed to inhibit various clinically relevant EGFR mutations, including:

- Common mutations : Exon 19 deletions and L858R.

- Resistance mutations : EGFR T790M.

- Less common mutations : G719X, L861Q, and S768I.

- Exon 20 insertions : Notably, it has shown efficacy against exon 20 insertion mutations that are typically resistant to other TKIs .

The compound's selectivity is demonstrated through its favorable selectivity index, indicating a broader therapeutic window compared to existing treatments like osimertinib and poziotinib .

Preclinical Studies

Preclinical evaluations of this compound have utilized various models to assess its efficacy:

- Cell Lines : Studies involving genetically engineered cell lines expressing specific EGFR mutations have shown that this compound effectively inhibits cell proliferation. For instance, in Ba/F3 cells transduced with EGFR exon 20 insertions, this compound displayed significant inhibitory activity with lower IC50 values compared to other TKIs .

- Xenograft Models : Murine xenograft models further corroborated the compound's effectiveness against tumors driven by multiple EGFR mutations. In these models, this compound demonstrated robust antitumor activity .

Clinical Findings

The clinical profile of this compound has been explored in early-phase trials. Key findings include:

- Safety Profile : Initial clinical trials reported manageable adverse effects. Common treatment-related adverse events (TRAEs) included grade 2 skin rashes and grade 3 diarrhea at higher doses (150 mg BID). Notably, no severe TRAEs were observed in lower dose cohorts .

- Efficacy : Preliminary results indicated partial responses in several patients with advanced NSCLC harboring various EGFR mutations. As of the last data cut-off, some patients exhibited stable disease or partial responses after treatment with this compound .

Case Study 1: Patient with T790M Mutation

A patient with an advanced NSCLC harboring the T790M mutation was treated with this compound after progression on first-line therapy. The patient achieved a partial response lasting over six months, highlighting the potential of this compound as a second-line treatment option for resistant cases.

Case Study 2: Patient with Exon 20 Insertion

Another patient with an exon 20 insertion mutation experienced disease stabilization after receiving this compound. This case underscores the drug's ability to target challenging mutations that are often resistant to conventional therapies.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other EGFR TKIs based on preclinical studies:

| EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Poziotinib IC50 (nM) |

|---|---|---|---|

| Exon 19 Deletion | 10 | 25 | 30 |

| L858R | 5 | 15 | 20 |

| T790M | 8 | >100 | >100 |

| Exon 20 Insertion | 15 | >100 | >100 |

Eigenschaften

IUPAC Name |

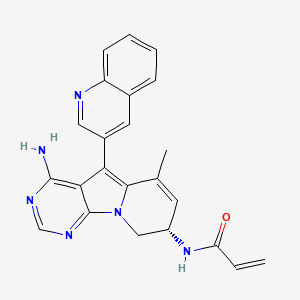

N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCYPWYURWOKST-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1661854-97-2 | |

| Record name | Zipalertinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1661854972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZIPALERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4YMU8TW9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.